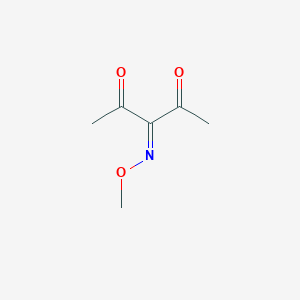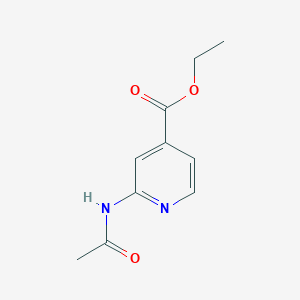![molecular formula C11H12N2O2 B8757386 N-(3,5-dimethylbenzo[d]isoxazol-6-yl)acetamide CAS No. 515138-49-5](/img/structure/B8757386.png)
N-(3,5-dimethylbenzo[d]isoxazol-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylbenzo[d]isoxazol-6-yl)acetamide is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of two methyl groups at positions 3 and 5 on the benzoxazole ring and an acetamide group at position 6. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylbenzo[d]isoxazol-6-yl)acetamide typically involves the cyclization of 2-aminophenol derivatives with appropriate acylating agents. One common method is the reaction of 2-amino-3,5-dimethylphenol with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the cyclization process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-dimethylbenzo[d]isoxazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: N-(3,5-Dimethyl-1,2-benzoxazol-6-yl)ethylamine.
Substitution: Halogenated, sulfonated, or nitrated derivatives of the benzoxazole ring.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylbenzo[d]isoxazol-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethylbenzo[d]isoxazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,5-Dimethyl-1,2-benzoxazol-6-yl)ethylamine: A reduced form of the compound with an amine group instead of an acetamide group.
N-(3,5-Dimethyl-1,2-benzoxazol-6-yl)acetate: An ester derivative with an acetate group.
N-(3,5-Dimethyl-1,2-benzoxazol-6-yl)benzamide: A benzamide derivative with a benzamide group.
Uniqueness
N-(3,5-dimethylbenzo[d]isoxazol-6-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its acetamide group allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Propiedades
Número CAS |
515138-49-5 |
|---|---|
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
N-(3,5-dimethyl-1,2-benzoxazol-6-yl)acetamide |
InChI |
InChI=1S/C11H12N2O2/c1-6-4-9-7(2)13-15-11(9)5-10(6)12-8(3)14/h4-5H,1-3H3,(H,12,14) |
Clave InChI |
MHKMHMYPIIUJGN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1NC(=O)C)ON=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5R)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one](/img/structure/B8757311.png)
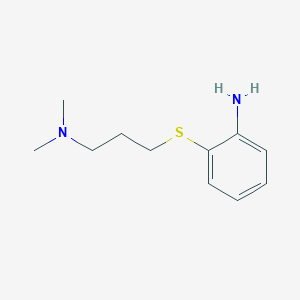
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)-](/img/structure/B8757325.png)


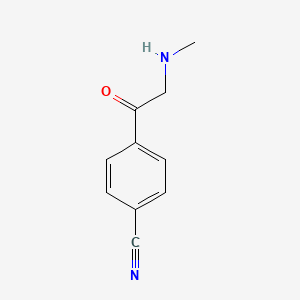
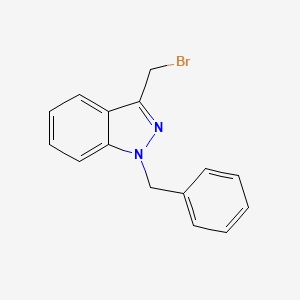

![Bis-[2-(5-tetrazolyl)ethyl]ether](/img/structure/B8757360.png)

